molecular formula C7H6IN3 B12859423 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12859423
M. Wt: 259.05 g/mol
InChI Key: SNGAPNVZZVFGOF-UHFFFAOYSA-N
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Description

7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring. It has a molecular formula of C7H6IN3 and a molecular weight of 259.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of small-molecule inhibitors for various biological targets. For instance, derivatives of triazolopyridines have been studied for their inhibitory activities against kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its applications in material science are still being explored.

Mechanism of Action

The mechanism of action of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the activity of kinases such as c-Met and VEGFR-2 by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which can be further functionalized to create a wide range of derivatives. This structural feature provides opportunities for the development of novel compounds with diverse biological activities.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3

InChI Key

SNGAPNVZZVFGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)I

Origin of Product

United States

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